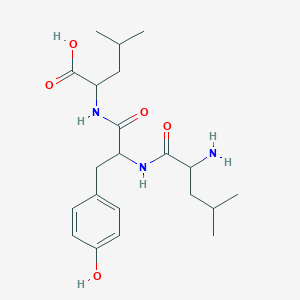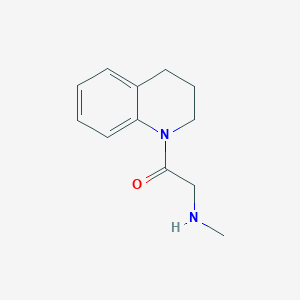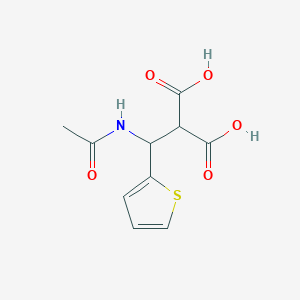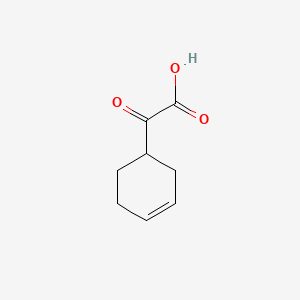
H-Leu-Tyr-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-Leu-Tyr-Leu-OH implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. En SPPS, la chaîne peptidique est assemblée étape par étape sur un support solide, chaque acide aminé étant ajouté séquentiellement. Le processus implique l'utilisation de groupes protecteurs pour empêcher les réactions indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle
La production industrielle de peptides comme this compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus de synthèse et permettent la production de grandes quantités de peptides de haute pureté. Ces synthétiseurs utilisent des principes similaires à la SPPS mais sont optimisés pour l'échelle et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
H-Leu-Tyr-Leu-OH peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu tyrosine du peptide peut être oxydé pour former de la dityrosine ou d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes dans la structure du peptide.
Substitution : Les groupes amino du peptide peuvent participer à des réactions de substitution, telles que l'acylation ou l'alkylation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du résidu tyrosine peut conduire à la formation de dityrosine, tandis que l'acylation peut entraîner la formation de peptides N-acylés .
Applications De Recherche Scientifique
H-Leu-Tyr-Leu-OH a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études de synthèse et de modification des peptides.
Biologie : Le peptide est étudié pour son rôle dans les interactions protéines-protéines et en tant que substrat de diverses enzymes.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le peptide peut se lier à ces cibles par liaison hydrogène, interactions hydrophobes et autres forces non covalentes. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of H-Leu-Tyr-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Leucyl-Leucyl-Tyrosine (Leu-Leu-Tyr) : Un tripeptide similaire à H-Leu-Tyr-Leu-OH mais avec une séquence différente d'acides aminés.
Leucyl-Tyrosyl-Leucine (Leu-Tyr-Leu) : Un autre tripeptide avec les mêmes acides aminés mais dans un ordre différent.
Unicité
This compound est unique en raison de sa séquence spécifique d'acides aminés, qui peut influencer son activité biologique et ses interactions avec les cibles moléculaires.
Propriétés
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHAFUAPZCCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)






![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)
